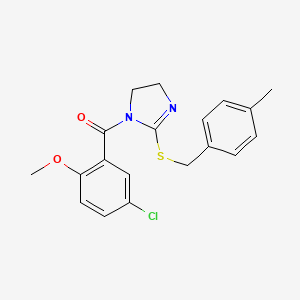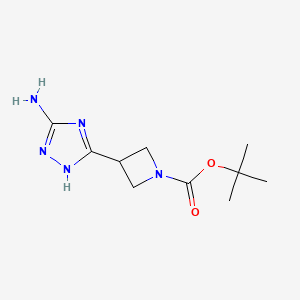![molecular formula C12H11Cl3 B2373199 1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287298-10-4](/img/structure/B2373199.png)
1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane is a synthetic organic compound characterized by its unique bicyclo[1.1.1]pentane structure. This compound features a chloromethyl group and a dichlorophenyl group, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [2+2] cycloaddition reaction.
Introduction of the chloromethyl group: This step often involves the use of chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Attachment of the dichlorophenyl group: This can be done via a Friedel-Crafts alkylation reaction using 3,4-dichlorobenzene and a suitable catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane can undergo several types of chemical reactions:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the dichlorophenyl group or the bicyclo[1.1.1]pentane core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes.
科学研究应用
1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[11
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane would depend on its specific interactions with molecular targets. Generally, the compound could interact with enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane: Lacks the dichloro substitution on the phenyl ring.
1-(Bromomethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane: Only one chlorine atom on the phenyl ring.
Uniqueness
1-(Chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane is unique due to the presence of both a chloromethyl group and a dichlorophenyl group, which can influence its reactivity and potential applications. The bicyclo[1.1.1]pentane core also imparts distinct structural and chemical properties compared to other compounds.
属性
IUPAC Name |
1-(chloromethyl)-3-(3,4-dichlorophenyl)bicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3/c13-7-11-4-12(5-11,6-11)8-1-2-9(14)10(15)3-8/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEDMANBLPXQAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C3=CC(=C(C=C3)Cl)Cl)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2373119.png)
![(5E)-2-[4-(2-nitrophenyl)piperazin-1-yl]-5-(phenylmethylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2373120.png)
![2-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]-4-fluoro-1,3-benzothiazole](/img/structure/B2373121.png)

![8-(2-(benzyloxy)phenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2373124.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzenesulfonamide](/img/structure/B2373126.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2373127.png)
![3-isopentyl-5-methyl-7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2373128.png)


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B2373135.png)
![2-ethyl-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2373136.png)

